molecular formula C12H18N2O2 B12546898 Acetic acid, diazo-, (2E)-3,7-dimethyl-2,6-octadienyl ester CAS No. 167956-29-8

Acetic acid, diazo-, (2E)-3,7-dimethyl-2,6-octadienyl ester

Cat. No.: B12546898
CAS No.: 167956-29-8
M. Wt: 222.28 g/mol
InChI Key: ZIGDOUAGGYRIIO-UHFFFAOYSA-N
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Description

Acetic acid, diazo-, (2E)-3,7-dimethyl-2,6-octadienyl ester is a diazo compound that features a diazo group attached to an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, diazo-, (2E)-3,7-dimethyl-2,6-octadienyl ester typically involves the reaction of an activated carboxylic acid with diazomethane. One common method is the Arndt-Eistert synthesis, which involves the formation of α-diazoketones followed by a Wolff rearrangement to produce the desired ester . The reaction conditions often include the use of acid chlorides or mixed anhydrides, and the process can be catalyzed thermally, photochemically, or by silver (I) catalysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of safer alternatives to diazomethane, such as trimethylsilyldiazomethane, is often preferred to minimize the risks associated with handling diazomethane .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of acetic acid, diazo-, (2E)-3,7-dimethyl-2,6-octadienyl ester involves the generation of carbenes from the diazo group. These carbenes can then participate in various chemical reactions, such as cyclopropanation and nucleophilic addition . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to acetic acid, diazo-, (2E)-3,7-dimethyl-2,6-octadienyl ester include:

Uniqueness

What sets this compound apart is its specific ester functional group and the presence of the (2E)-3,7-dimethyl-2,6-octadienyl moiety, which can impart unique reactivity and selectivity in chemical reactions.

Properties

CAS No.

167956-29-8

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

3,7-dimethylocta-2,6-dienyl 2-diazoacetate

InChI

InChI=1S/C12H18N2O2/c1-10(2)5-4-6-11(3)7-8-16-12(15)9-14-13/h5,7,9H,4,6,8H2,1-3H3

InChI Key

ZIGDOUAGGYRIIO-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCOC(=O)C=[N+]=[N-])C)C

Origin of Product

United States

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